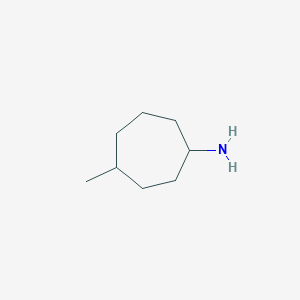

4-Methylcycloheptan-1-amine

Description

Molecular Architecture and Conformational Features of the Cycloheptane (B1346806) Ring System in Amines

The cycloheptane ring is notable for its conformational complexity, existing in a dynamic equilibrium between several low-energy forms to minimize angular and torsional strain. Unlike the rigid chair conformation of cyclohexane (B81311), cycloheptane's most stable conformations are the twist-chair (TC) and, to a lesser extent, the chair (C) forms. The boat-chair (BC) and twist-boat (TB) are higher-energy conformers. The twist-chair is generally considered the global minimum on the potential energy surface. researchgate.net

The interconversion between these forms occurs via a process known as pseudorotation, which involves low-energy pathways between conformations. For cycloheptane itself, the energy barrier for this pseudorotation is relatively low, approximately 3.5 kcal/mol. The presence of substituents, such as the amine and methyl groups in 4-methylcycloheptan-1-amine, influences the relative energies of these conformers. The substituents will preferentially occupy positions that minimize steric interactions, which can favor certain twist-chair or chair conformations over others. The amine group's lone pair and its capacity for hydrogen bonding can further influence conformational preference, particularly in different solvent environments.

Calculated Conformational Energies of Cycloheptane

| Conformer Type | Relative Energy (kcal/mol) | Key Strain Characteristics |

|---|---|---|

| Twist-chair (TC) | 0.0 (Reference) | Minimal eclipsing and angular strain. |

| Chair (C) | ~1.4 | Some torsional strain. |

| Boat-chair (BC) | +2.1 | Moderate torsional strain. |

| Twist-boat (TB) | ~2.3 | Higher torsional strain. |

Stereochemical Considerations in this compound Research

The structure of this compound contains two stereogenic centers at the C1 and C4 positions. This gives rise to the possibility of four distinct stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These stereoisomers can be grouped into two pairs of enantiomers.

cis-isomers : (1R,4S) and (1S,4R)

trans-isomers : (1R,4R) and (1S,4S)

Significance of this compound as a Core Scaffold in Chemical Synthesis

Substituted cycloalkane amines are valuable building blocks in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications. atomfair.com The this compound scaffold provides a unique three-dimensional structure that is less common than the analogous cyclohexane ring. This novelty can be advantageous in drug discovery for exploring new chemical space and improving properties like solubility, metabolic stability, and receptor binding affinity.

While specific examples detailing the use of this compound as a core scaffold are not extensively documented in readily available literature, the applications of its six-membered ring analogue, 4-methylcyclohexylamine (B30895), are well-established. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), chiral compounds, and agrochemicals. atomfair.com For example, derivatives like N-benzyl-4-methylcyclohexan-1-amine have been investigated in medicinal chemistry contexts. cymitquimica.com By analogy, this compound is a promising scaffold for developing novel compounds where the specific conformational properties of the seven-membered ring could be beneficial. A plausible synthetic route to this compound involves the reductive amination of the corresponding ketone, 4-methylcycloheptanone (B1656831). vulcanchem.com

Overview of Key Research Domains Pertaining to this compound

Research pertaining to this compound and related structures primarily falls into several key domains:

Conformational Analysis : A fundamental area of research involves computationally and experimentally determining the preferred conformations of the substituted cycloheptane ring. researchgate.netacs.org Understanding the conformational landscape is crucial for predicting the molecule's physical properties and reactivity.

Stereoselective Synthesis : Developing synthetic routes to access individual cis and trans stereoisomers in high purity is a major focus. google.com This involves the use of chiral catalysts, auxiliaries, or enzymatic resolutions to control the stereochemical outcome of reactions.

Medicinal Chemistry : The scaffold is of potential interest in drug discovery. cymitquimica.com Researchers may incorporate this moiety into larger molecules to probe interactions with biological targets like receptors or enzymes, leveraging its unique 3D shape to achieve desired pharmacological profiles.

Materials Science : Amines are used as curing agents for epoxies, as corrosion inhibitors, and in the synthesis of polymers. fishersci.co.uk The specific structure of this compound could be explored for the development of new materials with tailored properties.

Compound Reference Table

Structure

3D Structure

Properties

IUPAC Name |

4-methylcycloheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-3-2-4-8(9)6-5-7/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEOFFIWPWOBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylcycloheptan 1 Amine and Its Analogues

Retrosynthetic Analysis for the 4-Methylcycloheptan-1-amine Framework

Retrosynthetic analysis provides a logical approach to devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection lies at the carbon-nitrogen bond of the amine group. This initial step, known as a functional group interconversion (FGI), suggests that the target amine can be derived from a corresponding ketone, 4-methylcycloheptanone (B1656831), via reductive amination. vulcanchem.comimperial.ac.ukscribd.com

Further disconnection of the 4-methylcycloheptanone ring can be envisioned through several pathways. One common strategy involves ring-forming reactions, such as cycloadditions, to construct the seven-membered cycloheptane (B1346806) scaffold. nih.gov Alternatively, ring-expansion methodologies or functional group manipulations on a pre-existing cyclic core could also lead to the desired keto-intermediate.

Direct Chemical Synthesis Strategies

Several direct chemical synthesis strategies can be employed to construct this compound, primarily revolving around the formation of the cycloheptane ring and the introduction of the amine functionality.

Reductive Amination Pathways to this compound

Reductive amination stands out as a highly effective and widely used method for the synthesis of primary amines from ketones. d-nb.info This one-pot reaction typically involves the treatment of a ketone with ammonia (B1221849) in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, the precursor ketone, 4-methylcycloheptanone, is reacted with ammonia to form an intermediate imine, which is then immediately reduced to the desired primary amine. vulcanchem.com

A variety of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of ketones. masterorganicchemistry.com Recent advancements have also explored the use of more environmentally benign and reusable catalysts, such as those based on iron, for reductive amination processes. d-nb.info

The general reaction scheme for the reductive amination of 4-methylcycloheptanone is presented below:

Figure 1: Reductive Amination of 4-Methylcycloheptanone

Caption: The synthesis of this compound from 4-methylcycloheptanone via reductive amination.

Cycloaddition and Ring-Forming Reactions for the Cycloheptane Scaffold

The construction of the seven-membered cycloheptane ring is a key challenge in the synthesis of this compound. Cycloaddition reactions offer a powerful and convergent approach to assemble such cyclic systems. nih.gov Among these, the [4+3] cycloaddition reaction is particularly well-suited for the synthesis of cycloheptane derivatives. nih.govresearchgate.netacs.org This reaction involves the combination of a four-atom π-system (a diene) with a three-atom π-system (an allyl cation or its equivalent) to form a seven-membered ring in a single step. nih.gov

Various dienes and three-carbon components can be employed in [4+3] cycloaddition reactions, allowing for the introduction of different substituents on the resulting cycloheptane ring. While direct synthesis of 4-methylcycloheptanone via this method might require specific starting materials, the versatility of cycloaddition reactions provides a viable pathway to functionalized cycloheptanes that can be subsequently converted to the target ketone.

Functional Group Interconversions Leading to the Amine Moiety

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comyoutube.comslideshare.net In the context of synthesizing this compound, FGI plays a crucial role in introducing the amine group onto the pre-formed cycloheptane skeleton.

Beyond the direct reductive amination of a ketone, other functional groups can serve as precursors to the amine. For example, a carboxylic acid derivative on the cycloheptane ring could be converted to an amide, which can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). scribd.com Alternatively, a hydroxyl group could be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by an azide (B81097) nucleophile. Subsequent reduction of the azide would yield the desired amine. These multi-step sequences offer alternative routes when the direct reductive amination is not feasible or provides low yields.

Asymmetric Synthesis of Chiral this compound Isomers

Since this compound possesses a chiral center at the carbon bearing the amine group (C1) and another at the carbon bearing the methyl group (C4), it can exist as different stereoisomers. The synthesis of enantiomerically pure or enriched isomers is often crucial for applications in pharmacology and materials science. Asymmetric synthesis aims to achieve this by employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Catalysis for this compound Synthesis (e.g., metal-ligand complexes)

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, and it has been successfully applied to the preparation of chiral amines. psu.eduunipd.it In the context of this compound, a key strategy involves the asymmetric reduction of the intermediate imine formed during the reductive amination of 4-methylcycloheptanone. This can be achieved using a chiral catalyst, which is typically a metal complex coordinated to a chiral ligand. psu.edumdpi.comgoogle.comescholarship.org

The chiral ligand creates a chiral environment around the metal center, which then directs the approach of the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer of the amine. psu.eduenamine.netscience.gov A variety of transition metals, such as rhodium, iridium, and ruthenium, in combination with chiral phosphine (B1218219) ligands, have been shown to be effective for the asymmetric reduction of C=N bonds. psu.edu

The development of biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), has also emerged as a promising approach for the asymmetric synthesis of chiral amines. nih.gov These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild reaction conditions.

| Catalyst Type | Metal | Chiral Ligand Example | Key Features |

| Metal-Ligand Complex | Rhodium, Iridium, Ruthenium | Chiral diphosphines (e.g., BINAP, DIOP) | Effective for asymmetric hydrogenation of C=N bonds. psu.edu |

| Biocatalyst | N/A | Enzyme (e.g., IRED, RedAm) | High enantioselectivity under mild, aqueous conditions. nih.gov |

Table 1: Examples of Catalysts for Asymmetric Amination

Diastereoselective Control in this compound Synthesis

Achieving diastereoselectivity in the synthesis of this compound is crucial for isolating specific stereoisomers. The spatial arrangement of the methyl group at the C4 position and the amine group at the C1 position gives rise to cis and trans diastereomers. The steric hindrance imposed by the methyl group can influence the conformation of the cycloheptane ring and the kinetic and thermodynamic outcomes of reactions. vulcanchem.com

One key strategy for diastereocontrol involves the reduction of a corresponding ketimine or the reductive amination of 4-methylcycloheptanone. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. For instance, heterogeneous metal-catalyzed reductions, such as those using Raney Nickel, have been shown to provide diastereocontrol in the synthesis of related cyclic amines. researchgate.net

In a study on the synthesis of a KRASG12C covalent inhibitor, a diastereoselective Hayashi arylation was employed. This reaction involved the 1,4-addition of an aryl boronate to rac-4-methylcyclohex-2-en-1-one, which successfully established two of the required relative stereocenters for the target molecule. acs.org While this example involves a cyclohexene (B86901) derivative, the principles of using chiral catalysts to control the formation of stereocenters are applicable to cycloheptane systems.

Furthermore, biocatalytic approaches using ene-reductases (EReds) and ω-transaminases (ω-TAs) have been successful in the synthesis of diastereomerically enriched amines. researchgate.net For example, the combination of these enzymes has been used to synthesize various stereoisomers of 3-methylcyclohexan-1-amine with high diastereomeric ratios (d.r. from 86:14 to >99:<1). researchgate.netnih.gov These methods could potentially be adapted for the synthesis of this compound.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are often employed to induce stereoselectivity in the synthesis of chiral amines. A common approach involves the diastereoselective reduction of a ketimine formed from 4-methylcycloheptanone and a chiral amine, such as (R)-phenylglycine amide. After the reduction, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched this compound. researchgate.net This method has been successfully applied to the synthesis of (S)-1-aminoindane with high enantiomeric excess (96% ee). researchgate.net

Another strategy involves the use of chiral hydrazines derived from the reaction of glyoxal (B1671930) with a chiral auxiliary. These compounds can react with organolithium reagents with high diastereocontrol, and subsequent reduction with Raney nickel can lead to the desired chiral amine after deprotection. researchgate.net

While specific examples for this compound are not extensively documented, the principles of using chiral auxiliaries are well-established in the synthesis of other cyclic amines and could be readily adapted.

Biocatalytic Routes to Optically Active this compound

The demand for enantiomerically pure chiral amines has driven the development of biocatalytic methods, which offer high selectivity and operate under mild conditions. nobelprize.org

Enzyme-Catalyzed Reductive Aminations for this compound

Amine transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov These enzymes, which utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, transfer an amino group from a donor to a ketone acceptor with high stereoselectivity. nih.gov The reductive amination of 4-methylcycloheptanone using a suitable TA could provide direct access to optically active this compound. The stereochemical outcome (either the (R)- or (S)-enantiomer) can be controlled by selecting a TA with the appropriate stereopreference. nih.gov

For instance, an (R)-selective transaminase from Arthrobacter sp. has been used to aminate various prochiral ketones to the corresponding (R)-amines with excellent stereoselectivity. nih.gov Similarly, ω-transaminases have been combined with ene-reductases in cascade reactions to produce diastereomerically enriched cyclic amines. researchgate.netnih.gov The application of transaminases in dispersed systems with low-polarity solvents has also been shown to be effective for the bioamination of hydrophobic substrates like substituted cyclohexanones. chemrxiv.org

Kinetic Resolution and Dynamic Kinetic Resolution of this compound Racemates

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In the context of this compound, this can be achieved through enzyme-catalyzed reactions that selectively transform one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched amine. Lipases are commonly used for the kinetic resolution of racemic amines via acetylation. researchgate.netkisti.re.kr However, the enantiomeric excess achieved can sometimes be low. researchgate.net

Dynamic kinetic resolution (DKR) is a more advanced strategy that can theoretically achieve a 100% yield of a single enantiomer. DKR combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer. google.com For amines, DKR can be performed using a two-enzyme system, where one enzyme selectively deaminates one enantiomer to the corresponding ketone, and a second, stereocomplementary enzyme asymmetrically aminates the ketone back to the desired enantiomer. google.com This approach, also referred to as deracemization, has been successfully applied to various chiral amines. google.comresearchgate.net

A patent describes a process for the production of (1r,4r)-4-substituted cyclohexane-1-amines from a diastereomeric mixture using a single transaminase biocatalyst. This process relies on the diastereomer selectivity of the enzyme to convert the undesired cis-isomer into the corresponding ketone, which can then be isomerized to the desired trans-amine. google.com Such a dynamic isomerization process could be applicable to the resolution of diastereomeric mixtures of this compound.

Protein Engineering for Enhanced Biocatalytic Efficiency toward this compound

While wild-type enzymes offer a good starting point for biocatalysis, their efficiency and substrate scope can often be improved through protein engineering. Directed evolution and rational design are two key strategies used to tailor enzymes for specific applications. nobelprize.orgnih.govacs.org

Directed evolution mimics natural selection in the laboratory by generating libraries of enzyme variants through mutagenesis and screening for improved properties. nih.gov This approach has been instrumental in developing transaminases with significantly enhanced activity and expanded substrate scope, enabling the synthesis of complex chiral amines. nobelprize.orgnih.gov For example, a transaminase was engineered through directed evolution to have a 27,000-fold improvement in activity for the synthesis of a pharmaceutical intermediate. nih.gov

Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific mutations aimed at improving its function. acs.org Computational methods can be used to model substrate binding and predict the effects of mutations. acs.org

These protein engineering techniques could be applied to develop highly efficient and selective biocatalysts for the synthesis of this compound. By creating enzyme variants with tailored active sites, it is possible to overcome limitations such as low activity towards bulky substrates or insufficient stereoselectivity. nih.govnih.gov

Derivatization and Functionalization Reactions of this compound

The primary amine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are essential for incorporating the 4-methylcycloheptylamine moiety into more complex molecules.

One common derivatization is acylation, where the amine reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetyl derivative. Another important reaction is amide bond formation, where this compound can be coupled with carboxylic acids using coupling reagents such as EDCI and HOBt. nih.gov

The amine group can also be modified through reactions with various derivatizing agents to facilitate analysis by techniques like HPLC. sigmaaldrich.com Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and 2-nitro-4-trifluoromethylfluorobenzene react with primary amines to form derivatives with strong UV absorbance, enabling sensitive detection. sigmaaldrich.comgoogle.com

Furthermore, the cycloheptane ring itself can be a site for functionalization, although this is generally more challenging than modifying the amine group. C-H functionalization reactions, which involve the direct conversion of a C-H bond into a C-C or C-heteroatom bond, represent a powerful but often complex strategy for modifying the carbocyclic core. sioc-journal.cnbeilstein-journals.orgpitt.edu

N-Acylation Reactions

N-acylation is a principal method for converting primary amines like this compound into their corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or acid anhydride. smolecule.com These reactions often proceed under basic conditions to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.

A variety of catalysts can be employed to facilitate N-acylation, including both acidic and basic catalysts. scispace.com For instance, the synthesis of cycloheptylcinnamamide, an analogue of acylated this compound, was successfully achieved with a 92% yield through Shiina esterification, which utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) as a condensing agent. researchgate.net This method involves the reaction of a carboxylic acid with MNBA to form a mixed anhydride, which is then attacked by the amine. researchgate.net Furthermore, lipase-catalyzed acetylation represents an enzymatic approach to N-acylation. smolecule.com

The following table summarizes representative N-acylation reactions for analogues of this compound.

| Amine Substrate | Acylating Agent | Catalyst/Reagent | Product | Yield (%) | Ref |

| Cycloheptylamine (B1194755) | Cinnamic acid | MNBA, DMAP | Cycloheptylcinnamamide | 92 | researchgate.net |

| 4-Aminophenol | Acetic anhydride | NaHCO₃ (in water) | 4-Acetamidophenol | 98 | acs.org |

| Aniline | Acetic anhydride | None (solvent-free) | Acetanilide | 98 | acs.org |

Table 1: Examples of N-Acylation Reactions of Cycloalkylamine Analogues. MNBA = 2-methyl-6-nitrobenzoic anhydride, DMAP = 4-dimethylaminopyridine.

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom of the amine. smolecule.com A common method involves the reaction of the amine with an alkyl halide, which proceeds via nucleophilic aliphatic substitution. google.comgoogle.com To prevent overalkylation (the formation of tertiary amines and quaternary ammonium (B1175870) salts), specific reagents and conditions can be employed. For example, the use of cesium bases like cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. scispace.com

Reductive amination is another powerful and widely used technique for N-alkylation. unive.it This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine. unive.itkanto.co.jpharvard.edu Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the initial carbonyl compound. harvard.educommonorganicchemistry.com For example, cycloheptanone (B156872) can be reductively aminated with various amines using NaBH(OAc)₃ to yield N-cycloheptylamines. harvard.edu

The table below provides examples of N-alkylation reactions for analogues of this compound.

| Amine Substrate | Alkylating Agent | Catalyst/Reagent | Product | Yield (%) | Ref |

| Carbazole | Cycloheptyl bromide | [Ir-1], Cu(TMHD)₂, (TMS)₃SiOH, LiOt-Bu | N-Cycloheptylcarbazole | 60 | princeton.edu |

| N-Methylcyclohexylamine | 2,6-Dimethyl-1,4-benzoquinone | Et₃N | N-Benzyl-N-methylcyclohexylamine derivative | 85 | acs.org |

| Benzylamine (B48309) | Cycloheptanone | NaBH(OAc)₃, AcOH | N-Benzylcycloheptylamine | 88 | harvard.edu |

Table 2: Examples of N-Alkylation Reactions of Cycloalkylamine Analogues. [Ir-1] = photocatalyst, Cu(TMHD)₂ = Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), (TMS)₃SiOH = Tris(trimethylsilyl)silanol.

Condensation Reactions

Primary amines, including this compound, readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (also known as Schiff bases). mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. arkat-usa.org The reaction is reversible and is often driven to completion by removing the water formed.

This imine formation is the foundational first step in reductive amination, as discussed previously. unive.itkanto.co.jp The synthesis of this compound itself can be accomplished via the reductive amination of 4-methylcycloheptanone with ammonia. vulcanchem.com

Condensation reactions are also central to multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis. In an example using an analogue, 4-methylcyclohexylamine (B30895) condenses with formaldehyde (B43269) and ethyl acetoacetate (B1235776) to generate an iminium intermediate, which then undergoes cyclization. smolecule.com

The table below illustrates condensation reactions involving analogues of this compound.

| Amine Substrate | Carbonyl/Condensing Reagent | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| Cycloheptylamine | Benzaldehyde | None (in toluene) | Indole derivative | 75 | acs.org |

| Cycloheptylamine | Benzil | Benzotriazole, Reflux | Imidazole derivative | - | thieme-connect.de |

| 4-Methylcyclohexylamine | Formaldehyde, Ethyl acetoacetate | p-TsOH | Piperidine derivative | 62 | smolecule.com |

| 4-Methylcyclohexylamine | 1,8-Naphthalic anhydride | Thermal (150 °C) | Naphthyridine-2-one-carboxamide | - | hzdr.de |

Table 3: Examples of Condensation Reactions of Cycloalkylamine Analogues. Yield not reported is indicated by '-'.

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Dynamics of 4 Methylcycloheptan 1 Amine

Amine Nucleophilicity and Basicity in 4-Methylcycloheptan-1-amine

The chemical behavior of this compound is largely dictated by the primary amine group attached to the seven-membered carbocyclic ring. The nitrogen atom of the amine possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a nucleophile.

Basicity:

Nucleophilicity:

The nucleophilicity of amines generally correlates with their basicity; however, it is also highly sensitive to steric hindrance. masterorganicchemistry.com The amine group in this compound can participate in various nucleophilic reactions, such as substitution and addition reactions. cymitquimica.comcymitquimica.com For example, it can react with electrophiles like alkyl halides in SN2 reactions or with carbonyl compounds to form imines. The rate of these reactions is influenced by the steric environment around the amine group. vulcanchem.com In this compound, the cycloheptane (B1346806) ring and the methyl group can sterically hinder the approach of an electrophile to the nitrogen atom. vulcanchem.comvulcanchem.com Compared to a smaller amine like ammonia (B1221849) or a primary amine on a less bulky scaffold, the nucleophilicity of this compound might be slightly diminished due to these steric factors. masterorganicchemistry.com

A kinetic study on the electrochemical oxidation of catechols in the presence of cycloheptylamine (B1194755) demonstrated the nucleophilic character of the amine in a Michael addition reaction. ias.ac.in The rate of this reaction was found to be pH-dependent, as protonation of the amine group at lower pH values deactivates it as a nucleophile. ias.ac.in

Interactive Data Table: Comparison of Physicochemical Properties of Related Amines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) |

| 4-Methylcyclohexylamine (B30895) nih.gov | C7H15N | 113.20 | Data not available |

| Cycloheptylamine sigmaaldrich.com | C7H15N | 113.20 | Data not available |

| 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) europa.eu | C15H30N2 | 238.42 | 10.3 europa.eu |

| 4,4-Diethylcyclohexan-1-amine | C10H21N | 155.28 | Data not available |

Stereoelectronic Effects in Cycloheptylamine Systems

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the stereochemistry and reactivity of a molecule, are crucial in understanding the behavior of cycloheptylamine systems. In this compound, the orientation of the amine and methyl groups on the flexible cycloheptane ring dictates the molecule's preferred conformations and, consequently, its reactivity.

The interaction between the nitrogen lone pair (nN) and the antibonding orbitals (σ) of adjacent C-C bonds is a key stereoelectronic consideration. This nN → σC-C hyperconjugation can stabilize certain conformations and influence bond lengths and reactivity. acs.org For instance, an anti-periplanar arrangement of the nitrogen lone pair and a C-C bond can lead to significant stabilization. The specific conformations of the cycloheptane ring will determine which C-C bonds can effectively overlap with the nitrogen lone pair.

Furthermore, the relative orientation of the substituents can lead to steric interactions that destabilize certain conformations. In the case of cis and trans isomers of this compound, the energetic differences between conformations where the substituents are in pseudo-axial or pseudo-equatorial positions will be influenced by these stereoelectronic interactions. For example, an axial amine group might experience different hyperconjugative interactions compared to an equatorial one, affecting its basicity and nucleophilicity. acs.org

Ring Conformation and its Influence on Reaction Pathways of this compound

The cycloheptane ring is conformationally flexible, with several low-energy conformations such as the twist-chair and chair forms. The presence of substituents, like the methyl and amine groups in this compound, influences the relative energies of these conformations. The preferred conformation will be the one that minimizes steric strain and maximizes stabilizing stereoelectronic interactions.

The conformational preference of the cycloheptane ring has a direct impact on the reaction pathways involving this compound. The accessibility of the amine's lone pair for a nucleophilic attack is dependent on its pseudo-axial or pseudo-equatorial position. A pseudo-equatorial amine group is generally more sterically accessible to incoming electrophiles than a pseudo-axial one, which can be shielded by the ring's hydrogen atoms.

For reactions that proceed through a specific transition state geometry, the ability of the cycloheptane ring to adopt the required conformation is critical. For example, in an E2 elimination reaction where the amine acts as a leaving group, a specific dihedral angle between the C-H and C-N bonds is required. The conformational flexibility of the cycloheptane ring may allow it to adopt this geometry, but the energy barrier to reach this conformation will affect the reaction rate.

Studies on substituted cyclohexanes have shown that the energy difference between axial and equatorial conformers can significantly impact reactivity. libretexts.orgopenstax.org For instance, the large tert-butyl group in 1-tert-butyl-1-methylcyclohexane strongly prefers the equatorial position, effectively locking the conformation. libretexts.org While the methyl and amine groups in this compound are smaller, their conformational preferences will still play a significant role in determining the molecule's reactivity.

Transition State Analysis and Mechanistic Elucidation of this compound Reactions

Understanding the transition states of reactions involving this compound is key to elucidating their mechanisms. A reaction mechanism describes the sequence of elementary steps, including the formation of intermediates and transition states, that lead from reactants to products. opentextbc.camt.com

For a typical SN2 reaction where the amine acts as a nucleophile, the transition state involves the simultaneous formation of a new bond between the nitrogen and the electrophilic carbon and the breaking of the bond with the leaving group. The energy of this transition state is influenced by steric hindrance around the nucleophilic amine and the electrophilic center. The flexible cycloheptane ring can adopt various conformations, and the one that minimizes steric clashes in the transition state will be favored.

In reactions like the Michael addition, the mechanism involves the nucleophilic attack of the amine on a carbon-carbon double bond conjugated to an electron-withdrawing group. ias.ac.inopenstax.org The transition state for this reaction would involve a partial bond formation between the nitrogen and the β-carbon of the Michael acceptor. Computational analysis of similar reactions has shown that the transition state can be stabilized by specific stereoelectronic interactions, such as hyperconjugation. acs.org

The elucidation of reaction mechanisms often involves a combination of experimental kinetic studies and computational modeling. mt.comresearchgate.net For instance, by studying the effect of substituent changes on the reaction rate, one can infer the nature of the transition state. While specific transition state analyses for this compound are not available in the provided search results, the principles of physical organic chemistry allow for predictions based on analogous systems. For example, the mechanism of oxidative deamination of other alicyclic primary amines has been studied, providing insights into potential pathways for this compound. sigmaaldrich.com

Advanced Characterization Techniques for 4 Methylcycloheptan 1 Amine Stereoisomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative configuration of the methyl and amine groups in 4-methylcycloheptan-1-amine can be determined.

For the diastereomers of this compound (cis and trans isomers), both ¹H and ¹³C NMR spectra will exhibit distinct differences. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the spatial orientation of the substituents. For instance, a substituent in an axial position on a cycloalkane ring typically shields the carbons and protons within the ring to a different extent than a substituent in an equatorial position. libretexts.org

In ¹H NMR, the proton attached to the amine-bearing carbon (H1) is of particular diagnostic importance. Its chemical shift and, more significantly, its coupling constants (³J) to adjacent protons on the cycloheptane (B1346806) ring can reveal its axial or equatorial-like orientation. A larger coupling constant is generally observed for diaxial interactions compared to axial-equatorial or diequatorial interactions. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are essential for assigning all proton signals, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity between protons, helping to confirm the cis or trans relationship between the methyl group and the amine group.

¹³C NMR spectroscopy provides complementary information. The chemical shift of the carbon atoms in the cycloheptane ring and the methyl carbon are influenced by steric compression. vulcanchem.com For example, a γ-gauche effect, where a substituent causes shielding of a carbon three bonds away, can be indicative of an axial orientation. A predicted ¹³C NMR spectrum for this compound suggests approximate chemical shifts for the cycloheptane carbons (25–35 ppm), the methyl carbon (22 ppm), and the amine-bearing carbon (50 ppm). vulcanchem.com

Table 1: Illustrative ¹H NMR Data for cis- and trans-4-Methylcycloheptan-1-amine This table presents hypothetical data based on known principles of NMR spectroscopy for substituted cycloalkanes.

| Proton | Illustrative Chemical Shift (δ) ppm - cis Isomer | Illustrative Chemical Shift (δ) ppm - trans Isomer | Key Coupling Constants (Hz) |

|---|---|---|---|

| H1 (CH-NH₂) | 3.15 | 2.95 | ³J(H1, H2/H7) |

| CH₃ | 0.95 | 0.90 | ³J(CH₃, H4) |

Table 2: Illustrative ¹³C NMR Chemical Shifts for cis- and trans-4-Methylcycloheptan-1-amine This table presents hypothetical data based on known principles and predicted values for similar compounds. vulcanchem.com

| Carbon | Illustrative Chemical Shift (δ) ppm - cis Isomer | Illustrative Chemical Shift (δ) ppm - trans Isomer |

|---|---|---|

| C1 (CH-NH₂) | 51.5 | 50.0 |

| C4 (CH-CH₃) | 34.0 | 32.5 |

| CH₃ | 21.0 | 22.5 |

| C2/C7 | 35.5 | 36.8 |

| C3/C5 | 28.0 | 29.2 |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

While obtaining suitable crystals of the parent amine can be challenging, its derivatives (e.g., hydrochloride or amide derivatives) are often more amenable to crystallization. nih.govresearchgate.net X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the absolute configuration if a chiral derivative is used or if anomalous dispersion is measured.

The process involves irradiating a single crystal of a this compound derivative with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, revealing the precise positions of all atoms. This allows for the direct visualization of the stereochemical relationship (cis or trans) between the methyl and amino groups. rsc.org Furthermore, it provides detailed information on bond lengths, bond angles, and the preferred conformation of the seven-membered ring (e.g., twist-chair or twist-boat) in the solid state. biomedres.us For complex molecules, X-ray crystallography is often considered the definitive method for stereochemical assignment. researchgate.netnih.gov

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Analysis

Once the relative stereochemistry (cis/trans) is established, the diastereomeric pairs must be separated into their constituent enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the premier technique for this purpose. researchgate.netnih.gov

This method utilizes a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. researchgate.net This differential interaction leads to different retention times, allowing for their separation and quantification. For this compound, a CSP based on cyclodextrins, Pirkle-type phases, or chiral crown ethers could be effective. hplc.eu The choice of mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier, is crucial for optimizing the separation. csfarmacie.cz

To facilitate GC analysis, the amine group is typically derivatized, for example, with trifluoroacetic anhydride (B1165640), to increase volatility. nih.gov The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Illustrative Chiral HPLC Separation Parameters This table presents a hypothetical set of conditions for the enantiomeric separation of a this compound diastereomer.

| Parameter | Value/Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

Vibrational Spectroscopy (IR, Raman) for Conformational Insight

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to molecular structure and conformation. The flexible nature of the seven-membered cycloheptane ring allows it to exist in multiple low-energy conformations, such as the twist-chair and twist-boat. biomedres.us

The presence of substituents further complicates this conformational landscape. The IR and Raman spectra of the different stereoisomers of this compound will display subtle but measurable differences, particularly in the fingerprint region (below 1500 cm⁻¹) and in the C-H and N-H stretching regions. acs.org

For example, the vibrational frequencies of C-H bonds can shift depending on whether the bond is in an axial-like or equatorial-like position. acs.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra for different conformers. researchgate.netresearchgate.net By comparing the experimental IR and Raman spectra with the calculated spectra, it is possible to gain insight into the predominant conformation of each stereoisomer in the gas phase, in solution, or in the solid state.

Computational Chemistry and Molecular Modeling of 4 Methylcycloheptan 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-Methylcycloheptan-1-amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of this compound. These methods are used to determine the molecule's ground-state geometry, orbital energies, and electron distribution, which collectively govern its stability and reactivity.

Research Findings: Calculations reveal that the primary site of nucleophilic reactivity is the nitrogen atom of the amine group, owing to its lone pair of electrons. The methyl group at the 4-position exerts a minor electron-donating inductive effect, subtly influencing the charge distribution across the cycloheptane (B1346806) ring. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the amine group, making it the most likely site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the anti-bonding orbitals of the ring structure, indicating where the molecule is most likely to accept electrons.

The molecular electrostatic potential (MEP) map visually confirms these findings, showing a region of negative potential (red) around the nitrogen atom, signifying its role as a hydrogen bond acceptor and a center of basicity. Regions of positive potential (blue) are located around the amine hydrogens, indicating their potential as hydrogen bond donors.

Below is a table of conceptual DFT-derived reactivity descriptors, which quantify the molecule's chemical behavior.

Interactive Table 1: Hypothetical DFT Reactivity Descriptors for this compound This table presents theoretical values calculated to illustrate the typical output of quantum chemical analysis.

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.20 | Indicates the electron-donating ability; a higher value corresponds to greater reactivity towards electrophiles. |

| LUMO Energy | 1.55 | Indicates the electron-accepting ability; a lower value corresponds to greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 7.75 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 6.20 | The energy required to remove an electron; directly related to HOMO energy. |

| Electron Affinity (A) | -1.55 | The energy released when an electron is added; related to LUMO energy. |

| Global Hardness (η) | 3.875 | Measures resistance to change in electron distribution; calculated as (I - A) / 2. |

| Chemical Potential (μ) | -2.325 | Represents the "escaping tendency" of electrons; calculated as -(I + A) / 2. |

| Electrophilicity Index (ω) | 0.697 | Quantifies the ability of the molecule to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Sampling of this compound

The seven-membered cycloheptane ring is highly flexible and can adopt several low-energy conformations, primarily variations of the twist-chair and boat families. Molecular dynamics (MD) simulations are essential for exploring the conformational space of this compound, revealing the relative stabilities of its conformers and the energy barriers for their interconversion. acs.org

Research Findings: MD simulations show that this compound exists as a dynamic equilibrium of multiple conformers. The most populated conformations are the twist-chair forms, which effectively minimize both angular and torsional strain. The methyl and amine substituents can occupy various pseudo-axial and pseudo-equatorial positions, leading to a complex potential energy surface. The energy barrier for pseudorotation between different twist-chair forms is relatively low, suggesting that the molecule is highly flexible at room temperature. libretexts.org Boat and twist-boat conformations are also sampled but are generally higher in energy and thus less populated.

The orientation of the amine group is crucial, as its position (axial vs. equatorial) influences its accessibility for intermolecular interactions. Simulations in aqueous solution demonstrate the formation of a dynamic hydration shell around the amine group, with water molecules acting as both hydrogen bond donors and acceptors.

Interactive Table 2: Illustrative Conformational Analysis of this compound This table provides a simplified, hypothetical representation of results from a molecular dynamics simulation.

| Conformer Family | Substituent Positions (Amine, Methyl) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Twist-Chair (TC) | Equatorial, Equatorial | 0.00 | ~ 45% |

| Twist-Chair (TC) | Axial, Equatorial | 0.65 | ~ 25% |

| Twist-Chair (TC) | Equatorial, Axial | 0.80 | ~ 20% |

| Twist-Chair (TC) | Axial, Axial | 1.50 | ~ 5% |

| Boat (B) | Various | > 2.0 | < 5% |

Molecular Docking Studies with this compound Derivatives for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial for drug discovery, helping to identify potential biological targets and understand the structural basis of ligand-receptor binding. For this compound derivatives, docking studies can elucidate how modifications to the core structure affect binding affinity and selectivity.

Research Findings: As primary amines can interact with various biological targets, hypothetical docking studies were performed on derivatives of this compound against monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. The studies predict that the protonated amine group (ammonium) forms a key salt bridge interaction with a negatively charged aspartate residue in the active site. The cycloheptyl ring is predicted to occupy a hydrophobic pocket.

Derivatives with added functional groups were modeled to explore their potential for enhanced binding. For instance, adding a hydroxyl group could introduce an additional hydrogen bond, while incorporating an aromatic ring could lead to favorable pi-pi stacking or hydrophobic interactions. These studies provide a rational basis for designing new analogues with potentially improved biological activity.

Interactive Table 3: Hypothetical Molecular Docking Results against MAO-B This table shows illustrative docking scores and predicted interactions for hypothetical derivatives.

| Compound | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |

| Parent Compound | None | -5.8 | Salt bridge with Asp171; Hydrophobic interactions. |

| Analogue A | C-4 Hydroxyl group added | -6.5 | Salt bridge with Asp171; H-bond with Tyr435; Hydrophobic interactions. |

| Analogue B | N-Benzyl group added | -7.2 | Salt bridge with Asp171; Pi-cation interaction with FAD cofactor; Hydrophobic interactions. |

| Analogue C | C-2 Phenyl group added | -6.9 | Salt bridge with Asp171; Extensive hydrophobic interactions in substrate cavity. |

Prediction of Spectroscopic Properties from Computational Models

Computational methods can accurately predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data. DFT calculations are typically used to compute vibrational frequencies and chemical shifts.

Research Findings: The predicted IR spectrum of this compound shows characteristic peaks corresponding to N-H stretching vibrations in the region of 3300-3400 cm⁻¹, C-H stretching below 3000 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹.

Predicted ¹H and ¹³C NMR spectra provide chemical shifts for each unique nucleus in the molecule. The protons on the carbon bearing the amine group (C1) are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The complex splitting patterns observed in the spectrum are a result of the molecule's intricate stereochemistry and conformational flexibility. These theoretical spectra serve as a benchmark for comparison with experimental results.

Interactive Table 4: Predicted Key Spectroscopic Data for this compound This table contains hypothetical data illustrating computationally predicted spectroscopic features.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | 3370 cm⁻¹ | N-H Symmetric Stretch |

| IR | Vibrational Frequency | 2925 cm⁻¹ | C-H Alkane Stretch |

| IR | Vibrational Frequency | 1610 cm⁻¹ | N-H Scissoring (Bend) |

| IR | Vibrational Frequency | 1080 cm⁻¹ | C-N Stretch |

| ¹³C NMR | Chemical Shift | ~ 55 ppm | C1 (Carbon attached to NH₂) |

| ¹³C NMR | Chemical Shift | ~ 35 ppm | C4 (Carbon attached to CH₃) |

| ¹H NMR | Chemical Shift | ~ 2.8 ppm | H on C1 |

| ¹H NMR | Chemical Shift | ~ 1.4 ppm | NH₂ Protons (broad singlet) |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel compounds before their synthesis.

Research Findings: For a series of hypothetical this compound analogues, a QSAR model can be developed by first calculating various molecular descriptors. These descriptors quantify physicochemical properties such as lipophilicity (LogP), electronic effects (e.g., dipole moment), and steric properties (e.g., molecular volume).

A hypothetical QSAR study targeting MAO-B inhibition might reveal that activity is positively correlated with lipophilicity (LogP) and negatively correlated with the topological polar surface area (TPSA). This would suggest that more lipophilic analogues that maintain a small polar footprint are more likely to be potent inhibitors. Such a model, once validated, can be used to screen virtual libraries of related compounds to prioritize candidates for synthesis and experimental testing.

Interactive Table 5: Selected Cheminformatics Descriptors and Hypothetical QSAR Data This table presents calculated descriptors and illustrates their use in a hypothetical QSAR model.

| Compound Analogue | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Predicted Activity (pIC₅₀) |

| Parent Compound | 127.24 | 2.1 | 26.02 | 5.1 |

| Analogue 1 (C2-methyl) | 141.27 | 2.5 | 26.02 | 5.4 |

| Analogue 2 (N-ethyl) | 155.29 | 2.6 | 12.03 | 5.9 |

| Analogue 3 (C4-hydroxyl) | 143.24 | 1.6 | 46.25 | 4.8 |

| Hypothetical QSAR Equation: | pIC₅₀ = 4.5 + (0.6 * LogP) - (0.04 * TPSA) |

Applications and Advanced Research in 4 Methylcycloheptan 1 Amine Chemistry

4-Methylcycloheptan-1-amine as a Versatile Building Block in Complex Chemical Synthesis

The seven-membered ring of this compound provides a distinct scaffold that is utilized by chemists to construct complex molecular architectures. Its utility as a synthetic intermediate is rooted in the reactivity of the amine group and the specific three-dimensional space occupied by the cycloheptyl ring.

Detailed research findings indicate that cycloheptylamine (B1194755) and its derivatives are important building blocks for creating a variety of organic compounds. smolecule.comgoogle.com The synthesis of such molecules often starts from a corresponding ketone, such as 4-methylcycloheptanone (B1656831), which can be converted to the amine through processes like reductive amination. vulcanchem.com For instance, the synthesis of trans-4-methylcyclohexylamine, a related six-membered ring compound, involves the reaction of 4-methyl-cyclohexanone with benzylamine (B48309) to form a Schiff's base, which is then isomerized and hydrolyzed. google.com Similar strategies can be adapted for the cycloheptane (B1346806) system.

The amine functionality allows this compound to readily participate in nucleophilic substitution and condensation reactions, forming amides, sulfonamides, and other derivatives. vulcanchem.com This reactivity is fundamental to its role as a building block in the pharmaceutical and agrochemical industries. atomfair.com For example, cycloheptylamine is used as a reactant in the synthesis of more complex molecules through N-alkylation or Buchwald-Hartwig coupling reactions. The enantioselective synthesis of related cycloheptyl β-fluoroamines has been achieved using methods like the aza-Henry reaction followed by ring-closing metathesis with a Grubbs II catalyst, highlighting the sophisticated synthetic routes where such scaffolds are employed. vulcanchem.com

The structural features of molecules derived from this building block can be analyzed using various spectroscopic methods. For this compound itself, the ¹³C NMR spectrum is expected to show distinct signals for the cycloheptane ring carbons (around 25–35 ppm), the methyl group carbon (around 22 ppm), and the carbon atom bonded to the amine group (around 50 ppm). vulcanchem.com

| Synthetic Application | Starting Material Example | Key Reaction Type | Reference(s) |

| Pharmaceutical Intermediates | 4-Methylcycloheptanone | Reductive Amination | vulcanchem.comatomfair.com |

| Heterocyclic Compound Synthesis | Cycloheptylamine | N-alkylation, Buchwald-Hartwig | |

| Chiral Amine Synthesis | N/A | Aza-Henry, Ring-Closing Metathesis | vulcanchem.com |

| Agrochemical Synthesis | 4-Methylcyclohexylamine (B30895) | General Amine Reactions | atomfair.com |

Rational Design of Catalysts Incorporating Cycloheptylamine Moieties

The unique steric and electronic properties of the cycloheptylamine scaffold have led to its incorporation into the design of novel catalysts. Derivatives of cycloheptylamine have been used to create new and efficient catalysts for a range of organic reactions, aiming for more sustainable and selective chemical processes. smolecule.com

While specific examples detailing the rational design process for catalysts based on this compound are not extensively documented, the principles can be inferred from related systems. The conformational flexibility of the seven-membered ring can influence the geometry of a metal's coordination sphere in an organometallic catalyst, thereby affecting its activity and selectivity. vulcanchem.com For example, ruthenium-based catalytic systems have been studied for C-N bond activation reactions where cycloheptylamine was used as a reactant, indicating the interaction of such amines with transition metal centers. marquette.edu The amine group can act as a ligand, binding to a metal and creating a chiral environment if a stereoisomer of the amine is used. This is a key principle in asymmetric catalysis.

In a broader context, amines are crucial in catalysis. They can be used to capture CO2 and form metal carbamates, which are themselves catalytic species or intermediates in CO2 fixation reactions. nih.gov Furthermore, the development of heterogeneous catalysts, such as a rhodium(I) complex on a carbon surface, has been reported for hydrogen borrowing coupling reactions involving amines, demonstrating the integration of amine structures into advanced catalytic systems. researchgate.net

Development of Advanced Functional Materials Utilizing Cycloheptylamine Scaffolds

The incorporation of cycloheptylamine structures into polymers and other materials can impart unique properties. Researchers have investigated the use of cycloheptylamine moieties in functional materials, including polymers and liquid crystals, with potential applications in electronics and sensor technology. smolecule.com

Polymers based on dynamic covalent chemistry, which involves reversible bond formation, are a frontier in materials science, leading to self-healing, stimuli-responsive, and shape-memory materials. illinois.edumdpi.com The amine group of this compound is well-suited for creating such dynamic bonds, for example, through the formation of reversible imine linkages. This allows for the design of "smart" materials that can adapt to their environment.

In the field of polymer chemistry for applications like soft robotics and human-machine interfaces, a wide array of monomers are being explored to create materials with novel functionalities. nih.gov The cycloheptylamine scaffold could be integrated into polymer backbones or as pendant groups to control properties like thermal stability or mechanical response. Patents describe the use of cycloheptylamine in creating transparent, impact-resistant mouldable materials, demonstrating its utility in producing robust polymers. google.com Furthermore, the synthesis of functional polymers like polyesters and polycarbonates for biomedical applications is a significant area of research, where amine-containing building blocks can be used for functionalization. nih.gov

Investigation of this compound Derivatives as Research Probes in Biological Systems

Derivatives of this compound serve as valuable research probes for investigating complex biological systems. By modifying the core structure, scientists can create molecules that interact with specific biological targets, helping to elucidate their function and role in disease.

The structural similarity of cycloalkylamines to endogenous neurotransmitters has prompted extensive research into their effects on the central nervous system. Cycloheptylamine derivatives have been synthesized and assessed for their capacity to modulate neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) signaling pathways. smolecule.com Such modulation is key to identifying potential treatments for neurological conditions. For instance, a study on 1-benzylcycloalkylamines found that 1-(3-chlorobenzyl)-cycloheptylamine acts as a potent, non-stimulant anorectic agent in rats, indicating an interaction with systems controlling appetite. nih.gov

Other research has focused on different receptor systems. A series of scutellarein (B1681691) derivatives were synthesized where a cycloheptylamine propyl ether was part of the final structure. nih.gov One of these compounds, an L-Valine carbamate (B1207046) derivative, was found to be a highly potent antagonist of the histamine (B1213489) H3 receptor (H₃R) with an IC₅₀ value of 1.09 nM, significantly more potent than the reference compound clobenpropit. nih.gov The histamine H3 receptor is a critical regulator of neurotransmitter release in the brain. The modulation of neurotransmitter receptors by external protein domains is a known biological phenomenon, and small molecules like cycloheptylamine derivatives can mimic or interfere with these interactions. nih.gov

| Cycloheptylamine Derivative Type | Biological Target/System | Observed Effect | Reference(s) |

| 1-(3-chlorobenzyl)-cycloheptylamine | Appetite Control Systems | Potent, non-stimulant anorectic | nih.gov |

| Scutellarein cycloheptylamine ether | Histamine H3 Receptor (H₃R) | Potent antagonism (IC₅₀ = 1.09 nM) | nih.gov |

| General Cycloheptylamine Derivatives | Dopamine & Serotonin Signaling | Potential modulation | smolecule.com |

Cycloheptylamine derivatives are also being explored as modulators of metabolic pathways, which could lead to new therapeutic approaches for metabolic diseases. The endocannabinoid system, which plays a role in metabolism, has been a target for such research. A series of biphenylic carboxamides bearing a cycloheptyl group were synthesized and evaluated as ligands for the cannabinoid receptor 2 (CB2). unipi.it These ligands showed varying affinities and functional activities, demonstrating that the cycloheptyl moiety can be a key component in designing selective CB2 receptor modulators.

Another significant area of metabolic research is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. A patent describes derivatives of ML-236B (compounds like compactin and mevastatin), which are potent inhibitors of this enzyme. google.com Among the numerous derivatives prepared to explore structure-activity relationships, one was synthesized using cycloheptylamine, indicating its utility as a scaffold in the design of potential cholesterol-lowering agents. google.com

Furthermore, the nuclear receptor RORγt is a drug target for metabolic and autoimmune diseases. nih.govacs.org Studies on 4,5,6,7-tetrahydro-benzothiophene derivatives as RORγt modulators provide a framework for how different chemical fragments contribute to binding and activity. The design principles from such studies could be applied to incorporate cycloheptylamine moieties to create novel RORγt ligands.

The rational design of ligands that bind with high affinity and selectivity to specific protein targets is a cornerstone of modern drug discovery. The this compound scaffold is valuable in this context due to its defined three-dimensional structure.

Research has shown that the size of a cycloalkyl ring can significantly impact binding affinity. In a study on Janus kinase 3 (JAK3) inhibitors, increasing the ring size of a cycloalkylamine substituent from cyclopropyl (B3062369) to cycloheptyl led to a marked increase in inhibitory activity. jst.go.jp The cycloheptylamine analogue (11d) exhibited potent JAK3 inhibition with an IC₅₀ of 3.5 nM, which was attributed to favorable hydrophobic interactions within the protein's binding pocket. jst.go.jp

Similarly, cycloheptylamine has been used as a key building block in the synthesis of ligands for the cannabinoid receptor 2 (CB2), where it forms a carboxamide linkage in the final compounds. unipi.itacs.org In another study, N-cycloheptyl derivatives were investigated as dual-target ligands for the endocannabinoid system. unifi.it

The design of such ligands often follows a modular approach, combining a ligand for the protein of interest, a linker, and a ligand for an E3 ligase in the case of PROTACs (PROteolysis TArgeting Chimeras). tocris.com The cycloheptylamine moiety could serve as a core part of the primary ligand or as a bulky group to occupy a specific pocket. The general principle is that the ligand's molecular weight and shape should correlate with the surface of the protein's binding pocket. researchgate.net The design process is often aided by computational methods, such as molecular docking and free energy perturbation calculations, to predict binding affinity before synthesis. researchgate.net

| Target Protein | Derivative Type | Key Finding | Reference(s) |

| Janus Kinase 3 (JAK3) | 1H-Pyrrolo[2,3-b]pyridine with cycloheptylamine substituent | Potent inhibition (IC₅₀ = 3.5 nM) due to hydrophobic interactions | jst.go.jp |

| Cannabinoid Receptor 2 (CB2) | Biphenylic carboxamides with cycloheptyl group | Selective modulation of CB2 receptor | unipi.it |

| Histamine H3 Receptor (H₃R) / AChE | Scutellarein-cycloheptylamine conjugates | Multi-target-directed ligands for potential AD therapy | nih.gov |

| Carbonic Anhydrase IX (CAIX) | Sulfonamide-based covalent inhibitors | General design principles for targeted covalent inhibitors applicable to amine-containing scaffolds | elifesciences.orgnih.gov |

Emerging Trends and Future Research Directions for 4 Methylcycloheptan 1 Amine

Sustainable and Green Synthetic Routes for 4-Methylcycloheptan-1-amine

The push for green chemistry has led to the exploration of more sustainable methods for synthesizing cyclic amines, including derivatives of this compound. mdpi.comnih.gov Traditional methods often involve harsh reagents, toxic solvents, and multiple steps that generate significant waste. fau.eu Current research is focused on developing atom-economical processes that minimize environmental impact.

Key areas of development in sustainable synthesis include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. mdpi.com For the synthesis of cyclic amines, transaminases and other enzymes are being engineered to perform specific transformations under mild conditions, reducing the need for protecting groups and hazardous reagents. researchgate.netnih.gov For instance, biocatalytic cascades are being designed for the synthesis of ω-amino acids and lactams from cycloalkylamines, which could be adapted for derivatives like this compound. researchgate.netdntb.gov.uacumbria.ac.uk

Catalytic Condensation: Novel catalytic methods, such as the use of niobium pentoxide (Nb2O5) as a reusable and base-tolerant heterogeneous Lewis acid catalyst, are being developed for the direct synthesis of cyclic imides from dicarboxylic acids and amines. nih.gov Such approaches could be adapted for the amination of cycloheptanone (B156872) derivatives.

One-Pot and Microwave-Assisted Reactions: These techniques aim to reduce reaction times, energy consumption, and the use of solvents. mdpi.comnih.govresearchgate.net One-pot procedures that combine multiple reaction steps without isolating intermediates are particularly attractive for their efficiency. nih.gov Microwave-assisted synthesis has also been shown to accelerate the formation of cyclic amines. researchgate.net

| Green Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.com | Enzymatic amination of a 4-methylcycloheptanone (B1656831) precursor. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. nih.gov | Direct amination of 4-methylcycloheptanol or its derivatives. |

| One-Pot Synthesis | Increased efficiency, reduced solvent use and waste. nih.gov | Tandem reactions to form and functionalize the cycloheptylamine (B1194755) ring in a single step. |

| Microwave-Assisted Synthesis | Faster reaction rates, improved yields. researchgate.net | Rapid cyclization and amination reactions. |

Advancements in Stereocontrol Methodologies for this compound Synthesis

The stereochemistry of this compound is crucial for its potential biological activity. The presence of chiral centers necessitates the development of synthetic methods that can control the three-dimensional arrangement of atoms.

Recent advancements in this area include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of seven-membered rings is a significant area of research. chemrxiv.orgacs.org Organocatalysis, in particular, has shown promise in constructing inherently chiral seven- and eight-membered rings with high levels of stereocontrol. chemrxiv.orgacs.org

Chiral Resolution: While challenging, efforts are ongoing to develop effective methods for separating enantiomers of chiral amines. This can involve the formation of diastereomeric salts or the use of chiral chromatography. mdpi.com

Substrate-Controlled Synthesis: This approach utilizes chiral starting materials to direct the stereochemical outcome of subsequent reactions. The inherent chirality of a precursor can influence the formation of specific stereoisomers of the final product.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Synthesis

Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and propose multiple synthetic routes, often identifying novel and more efficient pathways than those conceived by human chemists. chemical.ai

Reaction Optimization: Machine learning algorithms can analyze large datasets of chemical reactions to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given transformation, leading to higher yields and purity. chemrxiv.orgcam.ac.ukrsc.orgrsc.org This is particularly useful for complex, multi-variable reactions. cam.ac.ukacs.org

Predictive Modeling: AI can be used to predict the physicochemical and biological properties of this compound and its derivatives, guiding the design of new molecules with desired characteristics. strategicallies.co.ukmdpi.com

| AI/ML Application | Description | Impact on this compound Synthesis |

| Retrosynthetic Planning | Algorithms deconstruct the target molecule to identify potential starting materials and reaction steps. pharmafeatures.com | Discovery of novel and more efficient synthetic routes. chemical.ai |

| Reaction Condition Optimization | ML models predict optimal parameters to maximize yield and minimize byproducts. rsc.orgrsc.org | Faster process development and improved reaction outcomes. |

| Property Prediction | AI models forecast properties like solubility, toxicity, and bioactivity. strategicallies.co.ukmdpi.com | Design of derivatives with enhanced performance for specific applications. |

Exploration of Novel Reactivity Pathways and Mechanistic Insights for this compound Derivatives

Understanding the fundamental reactivity of this compound and its derivatives is key to unlocking their full potential. Research in this area focuses on exploring new types of reactions and gaining a deeper understanding of their mechanisms.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. Research into the selective C-H functionalization of the cycloheptane (B1346806) ring or the methyl group could lead to a wide range of novel derivatives.

Oxidative Coupling Reactions: The amine group of this compound can participate in oxidative coupling reactions to form new C-N bonds, enabling the synthesis of more complex structures. researchgate.net

Mechanistic Studies: Detailed mechanistic investigations, often aided by computational chemistry, provide insights into reaction pathways, transition states, and the factors that control selectivity. researchgate.net This knowledge is crucial for the rational design of more efficient and selective synthetic methods.

Multicomponent Reactions and Flow Chemistry for Efficient Production of this compound Derivatives

For the efficient and scalable production of this compound derivatives, multicomponent reactions (MCRs) and flow chemistry are emerging as powerful tools.

Multicomponent Reactions: MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical manner. beilstein-journals.orgresearchgate.net This approach is well-suited for creating libraries of derivatives for screening purposes. rsc.orgscilit.comresearchgate.net For example, a one-pot, three-component Mannich reaction could be employed to synthesize β-amino carbonyl derivatives of this compound. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. pharmtech.comchemicalindustryjournal.co.ukmdpi.com By performing reactions in a continuous stream through a reactor, it is possible to use highly reactive intermediates and operate at high temperatures and pressures safely. pharmtech.com This technology is particularly promising for the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.